5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline
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Overview
Description
5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline is a heterocyclic compound with the molecular formula C12H10ClN. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 5th position and a partially saturated ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydro-1h-indene: Similar structure but lacks the nitrogen atom.
5-Chloro-2,3-dihydro-1h-quinoline: Similar structure but with a different ring system.
5-Chloro-2,3-dihydro-1h-benzimidazole: Contains a nitrogen atom in a different position.
Uniqueness
5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline is unique due to its specific ring structure and the presence of a chlorine atom at the 5th position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H10ClN |
---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1H-benzo[de]isoquinoline |
InChI |
InChI=1S/C12H10ClN/c13-11-4-8-2-1-3-9-6-14-7-10(5-11)12(8)9/h1-5,14H,6-7H2 |
InChI Key |
BSDOTTZQGYQPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC3=CC(=CC(=C23)CN1)Cl |
Origin of Product |
United States |
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